2-Methoxy-6-nitroaniline
Description
Established Synthetic Pathways for 2-Methoxy-6-nitroaniline
A common and well-established method for the synthesis of this compound begins with the methylation of an aminophenol derivative. Specifically, 2-amino-3-nitrophenol (B1277897) serves as a key precursor. prepchem.com The synthesis proceeds by reacting 2-amino-3-nitrophenol with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. prepchem.com This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) at room temperature. prepchem.com The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide that then attacks the methyl iodide in an SN2 reaction to form the methoxy (B1213986) group.
Another approach involves the direct amination of an aromatic nitro compound. A patented process describes the reaction of an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base. google.com This method is advantageous as it can provide the desired nitroaniline derivative in a single step and can be directed to aminate the position ortho to the nitro group. google.com The use of a copper catalyst has been shown to significantly improve the yield of this reaction. google.com
The synthesis can also be approached through the nitration of an appropriate methoxy-substituted aniline (B41778). However, the directing effects of the amino and methoxy groups can lead to a mixture of isomers, necessitating careful control of reaction conditions and purification steps. For instance, the nitration of acetanilide (B955) derivatives is a known method for producing nitroanilines, but this often requires multiple steps including protection of the amine, nitration, and subsequent deprotection. magritek.com
| Precursor Compound | Reagents | Key Transformation | Reference |
| 2-Amino-3-nitrophenol | Methyl iodide, Potassium carbonate, DMF | Methylation of hydroxyl group | prepchem.com |
| Aromatic Nitro Compound | O-Alkylhydroxylamine, Base, (Optional) Copper catalyst | Direct amination | google.com |
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. In the methylation of 2-amino-3-nitrophenol, the choice of base and solvent is crucial. Potassium carbonate is an effective base for this transformation, and DMF provides a suitable reaction medium. prepchem.com The reaction time is also a key factor, with several hours of stirring at room temperature being typical to ensure complete reaction. prepchem.com Purification of the crude product, often by recrystallization from a solvent like isopropyl ether, is essential to obtain the final product in high purity. prepchem.com One reported synthesis using this method achieved an 82% yield of orange prisms. prepchem.com
In the direct amination method, the molar ratios of the reactants and the choice of base are critical. The patent for this process suggests using the O-alkylhydroxylamine in a 0.8 to 2 molar equivalent range relative to the aromatic nitro compound, and the base in a 1 to 6 molar equivalent range relative to the O-alkylhydroxylamine. google.com The reaction temperature is also a key variable to control, as exothermic reactions can occur. google.com
Advanced and Emerging Synthetic Approaches
While specific research on the continuous flow synthesis of this compound is not widely published, the application of this technology to the synthesis of other aniline derivatives suggests its potential. Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. The diazotization of aniline derivatives, a common reaction in the synthesis of dyes and other complex molecules, has been studied in continuous flow systems. acs.org These studies focus on improving the safety and efficiency of handling potentially unstable diazonium salt intermediates. acs.org Given that nitroanilines are precursors to many dyes, the development of continuous flow methods for their synthesis and subsequent transformations is an active area of research.
The development of catalytic and sustainable methods for the synthesis of nitroaromatic compounds is of significant interest. While not specific to this compound, research into greener synthetic routes for related compounds is ongoing. For example, the use of solid acid catalysts for nitration reactions is being explored as an alternative to traditional mixed acid (sulfuric and nitric acid) methods, which generate large amounts of acidic waste.
Furthermore, the Buchwald-Hartwig coupling reaction, a palladium-catalyzed cross-coupling reaction, has been utilized in the synthesis of complex molecules containing aniline moieties. rsc.org While this is a C-N bond-forming reaction, the principles of using catalytic systems to improve efficiency and reduce waste are applicable to the broader field of aromatic amine synthesis.
Derivatization Strategies for Functionalization of the Core Structure
The this compound core structure can be further functionalized to create a variety of derivatives with different chemical properties and potential applications.
A common transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.com This creates a diaminoanisole derivative, which opens up further possibilities for derivatization, such as the formation of Schiff bases or amides.
The amino group can also be a site for derivatization. For example, it can be acylated or alkylated. Bromination of the aromatic ring is another common derivatization strategy. For instance, the bromination of this compound with bromine in acetic acid can yield 4-bromo-2-methoxy-6-nitroaniline (B1522470). The position of bromination is directed by the existing substituents on the ring.
The amino group can also participate in condensation reactions. For example, reaction with aldehydes or ketones can form Schiff bases, which are compounds containing a C=N double bond. These reactions are often used to introduce new functional groups and build more complex molecular architectures. researchgate.net
| Functionalization Strategy | Reagents/Conditions | Resulting Functional Group/Derivative | Reference |
| Reduction of Nitro Group | H₂, Pd/C | Primary Amine (Diaminoanisole) | google.com |
| Bromination of Aromatic Ring | Bromine, Acetic Acid | Bromo-substituted Aniline | |
| Schiff Base Formation | Aldehydes/Ketones | Imine (C=N) | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKWDGCTUOOAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167962 | |
| Record name | 6-Nitro-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16554-45-3 | |
| Record name | 2-Methoxy-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16554-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Nitro-o-anisidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016554453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-o-anisidine | |
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| Record name | 6-nitro-o-anisidine | |
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Synthetic Methodologies and Chemical Transformations
Derivatization Strategies for Functionalization of the Core Structure
Introduction of Halogen Substituents (e.g., Bromination)
The aromatic ring of 2-methoxy-6-nitroaniline can undergo electrophilic substitution, such as halogenation. The positions of substitution are directed by the existing methoxy (B1213986) and amino groups. Specifically, bromination of analogous 2-alkyl-6-nitroanilines has been shown to be highly regioselective, yielding the 4-bromo derivative. This selectivity is attributed to the directing effects of the amino and alkyl/methoxy groups, which activate the para position relative to the amino group for electrophilic attack.
A common method for bromination involves treating the substituted aniline (B41778) with a source of electrophilic bromine. One effective process utilizes a mixture of hydrobromic acid and an oxidizing agent like hydrogen peroxide in a polar solvent. google.com This in situ generation of bromine allows for controlled reaction conditions.
Table 1: Representative Bromination of a 2-Alkyl-6-nitroaniline Analogue
| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Ref |
| 2-Methyl-6-nitroaniline | HBr, H₂O₂ | Ethanol | 60°C | 4-Bromo-2-methyl-6-nitroaniline | 82% | google.com |
This table illustrates a reaction on a closely related analogue, 2-methyl-6-nitroaniline, to demonstrate a typical synthetic protocol for bromination.
Formation of N-Substituted Derivatives
The nucleophilic amino group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of N-substituted derivatives. These reactions typically involve alkylation, acylation, or arylation of the nitrogen atom.
One method for N-alkylation is the reaction with butylamine (B146782) under photolytic conditions, which has been shown to produce N-butyl-2-methoxy-6-nitroaniline. cdnsciencepub.com Another significant approach is the Buchwald-Hartwig coupling, a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This method is used to synthesize N-aryl derivatives by coupling the aniline with aryl bromides. acs.org For example, the coupling of a substituted 2-nitroaniline (B44862) with 1-bromo-2-nitrobenzene (B46134) derivatives can yield bis(2-nitrophenyl)amine (B107571) structures. acs.org
Furthermore, N-acylation can be achieved by reacting the aniline with acylating agents. For instance, treatment of a related 2-nitroanilide with 2,6-difluorobenzoyl chloride results in the corresponding N-acylated product, which can be a precursor for more complex molecules. nih.gov
Table 2: Examples of N-Substitution Reactions on 2-Nitroaniline Scaffolds
| Reaction Type | Substrate Type | Reagents/Conditions | Product Type | Ref |
| N-Alkylation | 3-Nitroveratrole | Butylamine, Photolysis | N-Butyl-2-methoxy-6-nitroaniline | cdnsciencepub.com |
| N-Arylation | 4,5-dialkoxy-2-nitroaniline | 1-Bromo-2-nitrobenzene derivative, Pd catalyst (Buchwald-Hartwig) | N,N'-diaryl amine | acs.org |
| N-Acylation | 2-Nitroanilide | 2,6-Difluorobenzoyl chloride | N-(2,6-difluorobenzoyl)-2-nitroanilide | nih.gov |
Synthetic Routes to Complex Molecular Architectures
This compound serves as a critical starting material for synthesizing more elaborate chemical structures, notably azo compounds and various heterocyclic systems.
Azo Compounds
Azo compounds, characterized by the R-N=N-R' functional group, are a significant class of dyes and pigments. The synthesis of these compounds from this compound follows the classical diazotization-coupling pathway. google.comresearchgate.net First, the primary amino group of this compound is treated with a source of nitrous acid (generated, for example, from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. orientjchem.orgscialert.net This intermediate is then immediately reacted with a coupling component—typically an electron-rich aromatic compound like a phenol (B47542) or another aniline—to form the stable azo linkage and generate the final dye molecule. A patent for the preparation of azo dyestuffs specifically lists this compound as a precursor, confirming its utility in this process. google.com
Heterocycles
The arrangement of the amino and nitro groups on the this compound ring makes it an ideal precursor for various cyclization reactions to form nitrogen-containing heterocycles. The general strategy involves the chemical reduction of the nitro group to an amine, creating an in situ ortho-diamine, which can then condense with a suitable reagent to form a new ring.
Quinoxalines: These bicyclic heterocycles can be synthesized by the reductive cyclization of 2-nitroanilines with α-dicarbonyl compounds or vicinal diols. nih.govsapub.org In a one-pot synthesis, an iron catalyst can facilitate a transfer hydrogenative condensation between a 2-nitroaniline and a vicinal diol to produce quinoxaline (B1680401) derivatives in good yields. nih.govrsc.org For example, 4-methoxy-2-nitroaniline (B140478), a related isomer, reacts with various partners to form substituted quinoxalines that have applications as herbicides and fungicides. researchgate.netacs.org
Benzimidazoles: The condensation of 2-nitroanilines with aldehydes is a common route to benzimidazoles. nbu.ac.inorganic-chemistry.org This transformation can be achieved in a one-pot reaction where the nitro group is first reduced (e.g., with iron powder or sodium dithionite), and the resulting diamine intermediate condenses with an aldehyde. google.comnbu.ac.in Research has shown that reacting 4-methoxy-2-nitroaniline with different aldehydes in the presence of a reducing agent preferentially yields N-arylmethyl-2-substituted benzimidazoles. chemicalpapers.com Furthermore, the synthesis of potent enzyme inhibitors has been achieved starting from 2-amino-3-nitrophenol (B1277897), which is first methylated to form the this compound core structure before subsequent cyclization steps. nih.gov
Table 3: Synthesis of Heterocycles from 2-Nitroaniline Precursors
| Heterocycle | Precursor Type | Key Reagents | General Mechanism | Product Example | Ref |
| Quinoxaline | 2-Nitroaniline | Vicinal diol, Iron catalyst | Reductive condensation | 2,7-Disubstituted quinoxaline | nih.gov |
| Benzimidazole | 2-Nitroaniline | Aldehyde, Reducing agent (e.g., Fe, Na₂S₂O₄) | Reductive cyclization | N-Arylmethyl-2-substituted benzimidazole | chemicalpapers.com |
| Benzimidazole Derivative | 2-Amino-3-nitrophenol | Methyl iodide (to form this compound core), then cyclization reagents | N-methylation followed by reductive cyclization | 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole derivative | nih.gov |
Chemical Reactivity and Mechanistic Studies
Pathways of Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction class for electron-deficient aromatic rings. The presence of a strong electron-withdrawing group is typically a prerequisite for this reaction to proceed.
The reactivity of the benzene (B151609) ring in 2-Methoxy-6-nitroaniline towards nucleophiles is significantly enhanced by the presence of the nitro group. Conversely, for electrophilic substitution, the nitro group is strongly deactivating, while groups like methoxy (B1213986) and hydroxy are powerful activators. msu.eduquora.com
The nitro group is a potent activating group for nucleophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. msu.eduepa.gov This withdrawal of electron density makes the aromatic ring electrophilic and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The activating effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is at position 6.
The methoxy group exhibits a dual electronic effect. It withdraws electrons inductively due to the higher electronegativity of oxygen compared to carbon, but it donates electrons through resonance by its lone pairs interacting with the aromatic π-system. msu.edu While its resonance donation makes it an activating group for electrophilic substitution, its inductive withdrawal can influence nucleophilic substitution. In the context of o-methoxynitrobenzenes, the methoxy group can itself be the target of nucleophilic displacement. cdnsciencepub.com
The combined influence of the ortho-nitro and ortho-methoxy groups (relative to the amino group) creates a highly polarized aromatic system. The primary sites for nucleophilic attack are the positions activated by the nitro group. A related compound, 4-bromo-2-methoxy-N-methyl-6-nitroaniline, highlights that the presence of an electron-withdrawing nitro group facilitates nucleophilic aromatic substitution. smolecule.com
| Substituent | Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Directing Influence (Electrophilic) |
|---|---|---|---|---|
| -NO₂ | 6 | Strongly Deactivating | Strongly Activating | Meta |
| -OCH₃ | 2 | Strongly Activating | Weakly Deactivating/Activating (context-dependent) | Ortho, Para |
| -NH₂ | 1 | Strongly Activating | - | Ortho, Para |
The mechanism for nucleophilic aromatic substitution on nitroaromatic compounds generally proceeds via a two-step addition-elimination pathway. The transition state is the highest energy point along the reaction coordinate, leading to the formation of a reaction intermediate. dalalinstitute.com
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom on the aromatic ring, typically at a position ortho or para to the nitro group, breaking the aromaticity of the ring. This leads to the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex.
Transition State: The transition state for this first step involves the partial formation of the bond between the nucleophile and the ring carbon and the beginning of electron delocalization into the ring and onto the nitro group.
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a leaving group from the same carbon atom that was attacked. This step is usually fast.
For this compound, a nucleophile could potentially attack the positions activated by the nitro group. However, without a suitable leaving group (like a halide) on the ring, standard SNAr reactions are less common. Instead, reactions may involve the substituents themselves. For instance, photochemical reactions of o-nitroanisole with hydroxide (B78521) ions can lead to the replacement of either the methoxy or the nitro group. cdnsciencepub.com Similarly, reactions of substituted 2-nitroanilines in strong acid can lead to rearrangement, suggesting complex mechanistic pathways involving protonation and migration of the nitro group. rsc.org
Electron Transfer Processes and Radical Chemistry
Electron transfer processes can initiate reactions by forming radical ions, which exhibit unique reactivity compared to their closed-shell parent molecules.
Nitroaromatic compounds can accept an electron to form a nitro radical anion. This process can be achieved through chemical reduction, electrochemical methods, or photochemically. mdpi.com These radical anions are key intermediates in the reduction of nitro compounds. mdpi.com
The generation of a radical intermediate from this compound would likely involve the one-electron reduction of the nitro group. The resulting nitro radical anion is a paramagnetic species. The stability and subsequent reactivity of this radical are influenced by the other substituents on the ring.
The reactivity of nitroaromatic radicals is diverse. They can undergo further reduction, fragmentation, or react with other molecules. For example, the reaction between nitrobenzene (B124822) radical cations and neutral nitrobenzene can lead to denitration, involving the elimination of a nitro radical (•NO₂). researchgate.net Nitrogen-centered radicals, which can be formed from aniline (B41778) derivatives, often exhibit different reactivity patterns from carbon-centered radicals, particularly in their slower reactions with molecular oxygen. nih.gov
The electrochemical oxidation of aniline and its derivatives has been extensively studied. nih.govnih.gov The general mechanism for the oxidation of anilines in an acidic medium begins with an irreversible electron transfer from the aniline molecule at the anode surface to form a reactive cation radical. scispace.comopenaccessjournals.com
The proposed mechanism involves the following steps:
Formation of Aniline Cation Radical: Anodic oxidation removes one electron from the aniline derivative, generating a radical cation. This is often the rate-determining step. scispace.com
Radical Coupling: The highly reactive radical cations can then couple with each other. Common coupling modes include head-to-tail (N to C4) and tail-to-tail (C4 to C4) linkages, leading to the formation of dimers and eventually polymers (polyaniline).
For this compound, the initial oxidation would form the corresponding radical cation. The electron-donating methoxy and amino groups would facilitate this oxidation, while the electron-withdrawing nitro group would make it more difficult compared to unsubstituted aniline. The subsequent reactivity of this radical cation would determine the final products, which could include oligomeric materials or products resulting from reactions with the solvent or electrolyte. Electrochemical oxidation is sensitive to pH, with different products and reaction pathways observed in acidic versus neutral media. mdpi.com
Reactivity of Specific Functional Groups
The individual functional groups on this compound each have characteristic reactivities.
Amino Group (-NH₂): The primary aromatic amine functionality can undergo diazotization upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate. For instance, diazotized o-nitroaniline can be used in coupling reactions with phenols, although these reactions can sometimes be complicated by the displacement of the ortho-nitro group. researchgate.net
Nitro Group (-NO₂): The nitro group is readily reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pt, Pd, or Ni) or chemical reduction (e.g., using metals like Sn, Fe, or Zn in acidic solution) can reduce the nitro group to a primary amino group, yielding 2-methoxybenzene-1,3-diamine. The reduction often proceeds stepwise via nitroso and hydroxylamine (B1172632) intermediates. msu.edumdpi.com
Methoxy Group (-OCH₃): The ether linkage of the methoxy group is generally stable. However, under forcing conditions such as with strong acids like HBr or HI, it can be cleaved to yield a phenol (B47542). Photochemical reactions can also lead to the substitution of the methoxy group. In studies on o-nitroanisole, photohydrolysis led to the competitive replacement of both the methoxy and the nitro groups. cdnsciencepub.com
Chemical Transformations Involving the Amino Group
The primary amino group (-NH₂) in this compound is a key site for various chemical transformations, including diazotization, acylation, and cyclization reactions. The reactivity of this group is influenced by the electronic effects of the adjacent methoxy and nitro groups on the aromatic ring.
Diazotization: The amino group can be converted into a diazonium salt through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5°C). scialert.netorientjchem.orgdocsdrive.com This reaction is fundamental for synthesizing a wide array of derivatives. For instance, the diazotization of the related compound 2-methoxy-5-nitroaniline (B165355), followed by coupling with various aromatic compounds like 1-hydroxynaphthalene or 3-chloroaniline, is a standard method for producing monoazo and disazo dyes. scialert.netorientjchem.org The strong electron-withdrawing nature of the ortho-nitro group in this compound can deactivate the ring towards electrophilic substitution, potentially slowing the diazotization reaction compared to anilines with electron-donating groups. quora.com The resulting diazonium salt is a versatile intermediate that can undergo subsequent coupling reactions to form azo compounds or be used in the synthesis of heterocyclic systems like benzotriazoles. orientjchem.orgijariie.com
Acylation: To moderate the reactivity of the amino group and prevent unwanted side reactions, such as oxidation during nitration or other electrophilic substitutions, it can be protected via acylation. acs.orgresearchgate.net For example, reacting this compound with valeric anhydride (B1165640) in the presence of sulfuric acid yields N-(2-Methoxy-6-nitrophenyl)valeroamide. prepchem.com Similarly, acetylation using acetic anhydride is a common strategy employed in the synthesis of more complex molecules. acs.orgresearchgate.net This protective step is often reversible, allowing for the regeneration of the amino group later in the synthetic sequence. researchgate.net
Cyclization Reactions: The amino group, in conjunction with the ortho-nitro group, facilitates the synthesis of heterocyclic compounds. A significant application is the formation of benzotriazoles. This typically involves the reduction of the nitro group to a second amino group, creating an ortho-phenylenediamine derivative. This intermediate can then undergo diazotization and spontaneous intramolecular cyclization to form the benzotriazole (B28993) ring system. ijariie.comgoogle.comresearchgate.net For example, 2-(2'-hydroxyphenyl)benzotriazole compounds can be synthesized from 6-methoxy-2-nitroaniline through a multi-step process involving diazotization, coupling, and reductive ring closure. google.com
Reduction Pathways and Reactivity of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that profoundly influences the molecule's reactivity and is itself a primary site for chemical transformation, most notably reduction. The reduction of the nitro group to an amine is a critical step in many synthetic pathways, such as the production of diamines used in dye and polymer synthesis. nih.govscribd.com
The catalytic reduction of nitroarenes to their corresponding anilines is a well-studied process, generally understood to proceed via mechanisms first proposed by Haber. rsc.orgunimi.itorientjchem.org These pathways describe a stepwise reduction involving several intermediates. The process can follow two main routes: a direct pathway and a condensation pathway.
Direct Reduction Pathway: The nitro group is sequentially reduced to a nitroso (Ar-NO), then a hydroxylamino (Ar-NHOH), and finally the amino (Ar-NH₂) group. unimi.itresearchgate.net This pathway involves the transfer of hydrogen atoms or electron/proton equivalents directly to the nitrogen atom of the nitro group.
Condensation Pathway: This route involves the condensation of intermediates formed during the reduction. Specifically, the nitroso intermediate (Ar-NO) can react with the hydroxylamino intermediate (Ar-NHOH) to form an azoxy compound (Ar-N=N(O)-Ar). unimi.itresearchgate.net The azoxy compound can be further reduced to an azo compound (Ar-N=N-Ar), then a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to yield two molecules of the corresponding aniline. unimi.itresearchgate.net
The specific pathway and the distribution of products can be influenced by the catalyst, reducing agent, and reaction conditions. rsc.orgunimi.it
| Pathway | Sequence of Intermediates | Description |
| Direct Pathway | Nitro → Nitroso → Hydroxylamino → Amino | Sequential hydrogenation of the nitro group. unimi.itresearchgate.net |
| Condensation Pathway | Nitro → Nitroso + Hydroxylamino → Azoxy → Azo → Hydrazo → Amino | Condensation of intermediates leads to dimeric species before final reduction to the amine. unimi.itresearchgate.net |
Common reducing agents used for this transformation include:
In studies on related compounds like 2,4-dinitroanisole (B92663), the ortho nitro group has been shown to be regioselectively reduced before the para nitro group. nih.gov This selectivity is a key consideration in the synthesis of complex molecules from polynitrated precursors.
Reactions Mediated by the Methoxy Group
The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution and influences the molecule's solubility and electronic properties. While generally stable, it can participate in specific reactions, particularly under photochemical conditions or as a leaving group in certain nucleophilic substitutions.
Nucleophilic Photosubstitution: Studies on related o-methoxynitrobenzenes have demonstrated that the methoxy group can be displaced by nucleophiles under photochemical irradiation. cdnsciencepub.com For example, the photohydrolysis of o-nitroanisole can result in the replacement of the methoxy group to form o-nitrophenol. The efficiency and outcome of such photosubstitutions can be highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent system. cdnsciencepub.com In the presence of amines, photoreduction of the nitro group or substitution at other positions can compete with the displacement of the methoxy group. cdnsciencepub.com These reactions are often initiated by the absorption of UV light, which excites the molecule to a state more susceptible to nucleophilic attack. rsc.org
O-Demethylation: The cleavage of the methyl-oxygen bond, known as O-demethylation, is another possible transformation. This can occur as a secondary pathway in biotransformation processes. nih.gov In some chemical reactions, demethylation has been observed, for instance, during the reaction of N-methyl-4-nitroaniline with tertiary butyl hypochlorite, although this is a different substrate. researchgate.net
Leaving Group Potential: While not a typical leaving group under standard nucleophilic aromatic substitution (SNAr) conditions, studies on analogous nitroanilines have shown that groups like -NH₂ can display unusually high reactivity as leaving groups in aqueous media, surpassing even chloride. acs.org This suggests that under specific conditions, particularly those involving hydrogen bonding interactions, functional groups not traditionally considered good leaving groups might be displaced. While direct evidence for the methoxy group of this compound acting as a leaving group is limited, the high activation of the ring by the nitro group makes nucleophilic substitution a relevant area of its chemistry.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 2-Methoxy-6-nitroaniline at the molecular level.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry and electronic structure of nitroaniline derivatives. acs.orgnih.gov For the related compound 4-methoxy-2-nitroaniline (B140478), DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the geometry. nih.gov These studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
In a study on 2-methoxy-4-nitroaniline (B147289), DFT calculations with the B3LYP and B3PW91 functionals using the 6-311G(d,p) basis set were performed to determine the optimized molecular structure. scispace.com Such computational approaches have been shown to yield results that are in good agreement with experimental data, making them a reliable tool for predicting molecular geometries. scispace.com The electronic structure of these molecules is significantly influenced by the interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing nitro group. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the chemical reactivity and kinetic stability of a molecule. scispace.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy corresponds to its ability to accept an electron (electron affinity). researchgate.netjsaer.com
The energy gap between the HOMO and LUMO is a key parameter in determining a molecule's properties. A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability, characterizing the molecule as "soft". scispace.comresearchgate.net Conversely, a larger energy gap indicates lower chemical reactivity and higher kinetic stability, classifying the molecule as "hard". scispace.com For 2-methoxy-4-nitroaniline, the calculated HOMO-LUMO energies indicate that charge transfer occurs within the molecule. scispace.com In a study of 4-methoxy-2-nitroaniline, the HOMO-LUMO gap was analyzed to understand the effects of the methoxy group substitution on the electronic properties. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. researchgate.netjsaer.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. researchgate.netjsaer.com |
| Energy Gap (ELUMO - EHOMO) | The energy difference between the LUMO and HOMO | A smaller gap indicates higher reactivity and lower stability. scispace.comresearchgate.net |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. semanticscholar.orgresearchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and provides a quantitative measure of their stabilization energy (E(2)). semanticscholar.orgresearchgate.net A high E(2) value signifies a strong interaction and significant electron delocalization. researchgate.net
Prediction of Nonlinear Optical (NLO) Properties
Nitroaniline derivatives are known for their potential nonlinear optical (NLO) properties, which arise from the intramolecular charge transfer between electron-donating and electron-accepting groups. nih.govnih.govbohrium.com The presence of the electron-donating amino and methoxy groups and the electron-withdrawing nitro group in this compound suggests its potential as an NLO material. nih.govbohrium.com
Theoretical calculations, such as those using DFT, are employed to predict the first-order hyperpolarizability (β), a key parameter for NLO activity. nih.govbohrium.com Studies on similar molecules have shown that the substitution of a methoxy group can enhance NLO properties. bohrium.comnih.gov For instance, in 4-methoxy-2-nitroaniline, the substitution of the methoxy group was found to influence the molecular dipole moment and hyperpolarizability. nih.gov The arrangement of donor and acceptor groups plays a critical role, and it has been found that a methoxy group positioned ortho to the donor group can enhance charge transfer and, consequently, the NLO properties. bohrium.com
Analysis of Molecular Interactions and Crystal Structures
The solid-state arrangement and intermolecular forces in this compound are crucial for understanding its macroscopic properties.
Intramolecular Hydrogen Bonding and Chelate Ring Formation
A significant structural feature of many 2-nitroaniline (B44862) derivatives is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. acs.orgresearchgate.netnih.gov This interaction leads to the formation of a stable six-membered chelate ring. acs.orghcu.edu.gh This intramolecular hydrogen bond has been observed in the crystal structure of the related compound 4-methoxy-2-nitroaniline. iucr.org
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into how molecules pack in the solid state. For nitroaniline derivatives, these interactions are primarily governed by hydrogen bonds and π–π stacking.
In derivatives of 2-nitroaniline, an intramolecular hydrogen bond often forms between the amino and nitro groups, creating a stable six-membered chelate ring. This configuration influences how the molecules arrange themselves, often leading to pseudostacked structures with adjacent aromatic rings. acs.org The crystal packing is further stabilized by a network of weak intermolecular interactions.
Studies on related compounds provide specific details on these interactions. For instance, the analysis of (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, a related Schiff base, revealed the quantitative contributions of various contacts to the crystal packing. iucr.org Similarly, the crystal structure of 2-iodo-6-methoxy-4-nitroaniline shows molecules linked into ribbons by N–H···O hydrogen bonds, which are then assembled into sheets through π–π stacking interactions. iucr.org The steric bulk of the methoxy group in this compound plays a significant role in dictating the final supramolecular architecture. iucr.org
A Hirshfeld surface analysis of 2-6-dimethoxy-4-((2-nitrophenylimin)methyl)phenol, a derivative of 2-nitroaniline, identified C-H···O, N-H···O, and O-H···O hydrogen bonding as the primary forces stabilizing the crystal packing, with additional contributions from π–π offset stacking interactions. nih.gov
Table 1: Contribution of Intermolecular Contacts in a Nitroaniline Derivative from Hirshfeld Surface Analysis Data for (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol iucr.org
| Interaction Type | Contribution (%) |
| H···H | 37.2% |
| C···H | 30.7% |
| O···H | 24.9% |
| N···H | 2.0% |
| C···O | 1.8% |
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites
Molecular Electrostatic Potential (MESP) is a valuable theoretical method for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.orgrsc.org These regions are typically color-coded: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are prone to nucleophilic attack. rsc.orgrsc.org Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the functional groups strongly influence the MESP map.
Electron-Rich (Nucleophilic) Sites: The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating. cymitquimica.com Therefore, the MESP surface would show intense red regions around the nitrogen and oxygen atoms of these groups, highlighting them as primary sites for interaction with electrophiles. nih.govmdpi.com
Electron-Poor (Electrophilic) Sites: The nitro (-NO₂) group is a strong electron-withdrawing group. cymitquimica.com This creates a significant electron deficiency, which would be visualized as a distinct blue region around the nitro group and parts of the aromatic ring. This area is the most likely target for nucleophiles. rsc.org
This analysis of electrostatic potential provides a clear picture of molecular recognition and reactivity, predicting how the molecule will interact with other chemical species. nih.gov
Advanced Simulation Methodologies
Molecular Docking Investigations with Biological Macromolecules (for derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in drug discovery for screening potential therapeutic agents. While specific docking studies on this compound are not prominent, research on its derivatives demonstrates their potential to interact with various biological targets.
Derivatives of related methoxy-nitroaniline compounds have been synthesized and evaluated for their biological activity, with molecular docking used to elucidate their mechanism of action. For example, azo molecules derived from 2-Methoxy-5-nitroaniline (B165355) were docked against lanosterol (B1674476) 14 α-demethylase (CYP51), an essential enzyme in fungi, to predict their antifungal potential. researchgate.net In another study, chalcone (B49325) derivatives incorporating a methoxy group were docked with cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, to explore their anticancer properties. rsc.org Similarly, various chromone (B188151) derivatives have been docked against the CDK4 enzyme to assess their potential as anticancer agents. nih.gov
Table 2: Examples of Molecular Docking Studies with Methoxy-Aniline Derivatives
| Derivative Class | Target Macromolecule | Investigated Activity | Key Finding | Reference |
| Alkyne Imidazo[1,2-a]pyridine | Breast Cancer Cell Line (MCF-7) | Anticancer | Derivative F2 showed an IC₅₀ value of 303.3 µg/ml. | jmchemsci.com |
| Azo Molecules | Lanosterol 14 α-demethylase (CYP51) | Antifungal | A synthesized compound exhibited enhanced binding affinity with the receptor. | researchgate.net |
| Chalcones | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Derivatives displayed strong cytotoxicity against SH-SY5Y and A-549 cell lines. | rsc.org |
| Chromones | Cyclin-Dependent Kinase 4 (CDK4) | Anticancer | Compounds showed high potency against HCT-116 colon cancer cells. | nih.gov |
Molecular Dynamics Simulations to Characterize Ligand-Protein Interactions (for derivatives)
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, complementing the static picture offered by molecular docking. MD simulations model the movements of atoms and molecules over time, allowing for the assessment of the stability of a ligand-protein complex and a more refined calculation of binding affinity.
For derivatives of compounds structurally similar to this compound, MD simulations have been crucial. In a study of 2-difluoromethylbenzimidazole derivatives designed as PI3Kα inhibitors, MD simulations were used to confirm the stability of the docked poses and to calculate the binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. mdpi.com The results helped validate that the designed compounds would have a strong and stable interaction with the target protein. mdpi.com
Table 3: Examples of Molecular Dynamics Simulation Findings for Related Derivatives
| Derivative Class | Target Macromolecule | Method | Key Finding | Reference |
| 2-Difluoromethylbenzimidazoles | PI3Kα | MM/GBSA | Calculated binding free energy for a designed compound was -41.29 kcal/mol, indicating strong affinity. | mdpi.com |
| Sulfonamides | Triosephosphate Isomerase (TPI) | MM-PBSA | The binding of sulfonamides to the enzyme's active site was shown to be more favorable than to the dimer interface. | peerj.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Structural Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For 2-Methoxy-6-nitroaniline, the spectrum is expected to show characteristic absorption bands for the amine (N-H), nitro (N-O), methoxy (B1213986) (C-O), and aromatic (C-H, C=C) groups.
Key expected vibrational frequencies are associated with the stretching and bending of these groups. The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations. The nitro group, being a strong electron-withdrawing group, shows distinct symmetric and asymmetric stretching modes. The methoxy group and the aromatic ring also contribute a series of characteristic bands. For comparison, spectral data for the related compound 4-Bromo-2-methoxy-6-nitroaniline (B1522470) show N–H stretching vibrations near 3350 cm⁻¹ and nitro group stretches around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) . Similar ranges would be anticipated for this compound.
Table 1: Expected FT-IR Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500-3300 | Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) |
| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring |
| 2980-2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1630-1590 | C=C Stretch | Aromatic Ring |
| 1620-1590 | N-H Bending (Scissoring) | Amino (-NH₂) |
| 1560-1500 | Asymmetric N-O Stretch | Nitro (-NO₂) |
| 1360-1330 | Symmetric N-O Stretch | Nitro (-NO₂) |
| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Ether |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds and symmetric molecular vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring and the symmetric stretch of the nitro group. While specific experimental FT-Raman data for this compound is not readily found in current literature, studies on isomeric compounds like 2-methoxy-4-nitroaniline (B147289) have utilized this technique extensively to analyze molecular vibrations. scholarsresearchlibrary.comresearchgate.neteurjchem.com These studies confirm that the symmetric nitro stretch and ring breathing modes are typically strong and clearly identifiable in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon frameworks, respectively.
¹³C NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons bonded to the nitro group (C6) and methoxy group (C2) would be strongly deshielded and shielded, respectively, with their signals appearing at the downfield and upfield extremes of the aromatic region. The carbon attached to the amino group (C1) would also have a characteristic shift.
Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1-NH₂ | 140-150 | Attached to electron-donating amino group |
| C2-OCH₃ | 150-160 | Attached to electron-donating methoxy group |
| C3 | 100-115 | Shielded by adjacent donating groups |
| C4 | 120-135 | Aromatic CH |
| C5 | 110-125 | Aromatic CH |
| C6-NO₂ | 135-145 | Attached to electron-withdrawing nitro group |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₈N₂O₃, corresponding to a molecular weight of 168.15 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 168. The fragmentation pattern would likely involve the loss of characteristic neutral fragments:
Loss of NO₂: A fragment ion at m/z = 122 ([M-46]⁺) due to the loss of a nitro group.
Loss of CH₃: A fragment ion at m/z = 153 ([M-15]⁺) from the cleavage of the methoxy group.
Loss of OCH₃: A fragment ion at m/z = 137 ([M-31]⁺) corresponding to the loss of the methoxy radical.
Loss of CO: Subsequent fragmentation of ether-containing ions can lead to the loss of carbon monoxide, producing a fragment at m/z = 109 ([M-CH₃-CO]⁺).
Analysis of these fragmentation pathways helps to confirm the presence and connectivity of the substituents on the aniline (B41778) ring.
X-ray Diffraction Studies for Solid-State Characterization
X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's three-dimensional structure. While a specific SCXRD study for this compound was not found in the reviewed literature, extensive studies on its isomers and related derivatives highlight the capabilities of this technique. For instance, SCXRD analysis of 4-bromo-2-methoxy-6-nitroaniline is instrumental in refining bond lengths and angles, particularly the torsion angle between the nitro and methoxy groups. The analysis also elucidates the role of hydrogen bonding and other intermolecular interactions in the crystal packing.
Studies on the isomers 2-methoxy-5-nitroaniline (B165355) and 4-methoxy-2-nitroaniline (B140478) have revealed detailed crystallographic data, including their crystal systems, space groups, and unit cell parameters. nih.goviucr.orgiucr.org For example, 2-methoxy-5-nitroaniline crystallizes in a monoclinic system, and its crystal packing is characterized by antiparallel π-stacking interactions. nih.gov In 4-methoxy-2-nitroaniline, an intramolecular N—H⋯O hydrogen bond is observed between the amino and nitro groups. iucr.org These findings underscore the power of SCXRD to reveal subtle structural differences arising from the varied substitution patterns on the aniline ring.
Table 1: Crystallographic Data for Isomers of Methoxy-nitroaniline
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Methoxy-5-nitroaniline | Monoclinic | P2₁/n | 7.1498 | 9.7951 | 10.7421 | 96.94 | nih.gov |
| 4-Methoxy-2-nitroaniline | Orthorhombic | Pnma | 16.0264 | 6.3621 | 7.1476 | 90 | iucr.org |
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, by-products, and other impurities, as well as for quantitative analysis to determine its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. A certificate of analysis for this compound indicates a purity of 99.33% as determined by HPLC. cymitquimica.com The analysis of related nitroanilines is often carried out using reverse-phase (RP) HPLC with a C18 column. sielc.com Mobile phases typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com For compounds that are amenable to mass spectrometry, volatile buffers like ammonium (B1175870) acetate (B1210297) or the use of formic acid in the mobile phase are preferred. sielc.com The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. For instance, in the analysis of a related compound, 4-bromo-2-methoxy-6-nitroaniline, HPLC with UV detection is employed to separate it from residual this compound. apolloscientific.co.uk
Table 2: Exemplary HPLC Conditions for Nitroaniline Derivatives
| Compound | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| N-Ethyl-6-methoxy-3-nitropyridin-2-amine | Newcrom R1 (Reverse Phase) | Acetonitrile and water with phosphoric acid | UV/MS | sielc.com |
| 2-Bromo-4-methoxy-6-nitroaniline | - | - | HPLC (purity: 95.1% by area) | apolloscientific.co.uk |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While nitroanilines can be thermolabile, GC methods have been developed for their analysis. thermofisher.com A patent describing the synthesis of nitroaniline derivatives mentions the analysis of a reaction mixture containing this compound by gas chromatography, confirming the feasibility of this technique. google.com For polar compounds like anilines, derivatization is often necessary to improve their volatility and chromatographic performance. thermofisher.comgcms.cz Common derivatization strategies include acylation, alkylation, or silylation, which convert the polar N-H groups into less polar derivatives. gcms.czjfda-online.com This reduces tailing and improves peak shape, leading to better resolution and sensitivity. The choice of derivatizing reagent depends on the specific functional groups present in the molecule. gcms.cz
Hyphenated Techniques for Comprehensive Analytical Profiling
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. chemijournal.com They are particularly valuable for the identification and quantification of analytes in complex matrices.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of primary aromatic amines. nih.gov LC-MS combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the confident identification and quantification of target compounds and their impurities. iosrjournals.org For instance, a sensitive LC-MS/MS method has been developed for the trace-level determination of the genotoxic impurity 2-methyl-6-nitro aniline in pharmaceutical ingredients. japsonline.com This highlights the potential of LC-MS for the comprehensive analysis of this compound and the detection of any related impurities.
Similarly, gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. nih.govshimadzu.com Following separation by GC, the mass spectrometer provides detailed structural information, enabling unambiguous peak identification. For the analysis of nitroanilines, derivatization may be required prior to GC-MS analysis to enhance volatility and improve chromatographic behavior. jfda-online.com
Applications in Organic Synthesis and Materials Science Research
Role as Synthetic Intermediates in Fine Chemical Synthesis
2-Methoxy-6-nitroaniline serves as a key building block in the synthesis of more complex organic molecules for research purposes. cymitquimica.com Its chemical structure, featuring an amine, a methoxy (B1213986) group, and a nitro group, provides multiple reactive sites for constructing elaborate molecular architectures. cymitquimica.com
The presence of ortho-positioned amino and nitro groups makes this compound a suitable precursor for the synthesis of various heterocyclic compounds. The direct introduction of functionalized alkyl substituents into nitroaromatic rings offers broad possibilities for creating heterocyclic systems through the interaction of these new substituents with the nitro group, either directly or after its reduction. iupac.org This approach is a versatile tool for the functionalization and transformation of heterocyclic compounds. iupac.org
One established pathway involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions with the adjacent methoxy group or other introduced functionalities to form fused ring systems. The vicarious nucleophilic substitution (VNS) of hydrogen is a method that allows for the introduction of substituents ortho to the nitro group, setting the stage for subsequent cyclization to form indoles and other heterocycles. iupac.org The synthesis of various heterocyclic systems often relies on the strategic use of such substituted nitroanilines. tandfonline.com
This compound and its derivatives are important intermediates in the production of azo dyes. cymitquimica.com Azo dyes are a major class of colorants that are produced synthetically and are not found in nature. orientjchem.org The synthesis involves a diazotization reaction, where the primary aromatic amine of the nitroaniline is converted into a highly reactive diazonium salt at low temperatures (0-5 °C) using nitrous acid. nih.gov This diazonium salt is then coupled with another aromatic compound (a coupling component) to form the azo linkage (-N=N-), which is the chromophore responsible for the color of the dye. nih.govsemanticscholar.org
The specific substituents on the aniline (B41778) ring, such as the methoxy and nitro groups, significantly influence the final color and properties of the dye. orientjchem.org The electron-donating methoxy group and the electron-withdrawing nitro group can modulate the electronic properties of the molecule, affecting its light absorption characteristics. For instance, the position of a methoxy group on the diazonium salt can provide a pathway to deepen the chromophore's light absorption capability. nih.gov Research has shown that the presence of a nitro group can contribute to good light fastness of the resulting dyes. orientjchem.org
Table 1: Examples of Nitroaniline Derivatives in Azo Dye Synthesis
| Precursor/Intermediate | Resulting Dye/Application | Reference |
|---|---|---|
| 2-Methoxy-5-nitroaniline (B165355) | Used to synthesize disazo disperse dyes for polyester (B1180765) and nylon fabrics. | orientjchem.org |
| 2-Methoxy-4-nitroaniline (B147289) | A precursor for diazonium salts used in creating red disperse azo dyes. | nih.gov |
| 2-Methoxy-5-nitrobenzenediazonium | Known as Fast Scarlet RC Salt, it is used to produce bright scarlet shades on textiles when combined with naphthol derivatives. |
Development of Functionalized Derivatives for Material Science Investigations
The reactivity of this compound allows for its use in creating novel functionalized materials for research in materials science. smolecule.com
Derivatives of nitroanilines are significant organic compounds that have been widely explored as nonlinear optical (NLO) materials. researchgate.net NLO materials are crucial for applications like laser frequency conversion and optical modulation. researchgate.net The "push-pull" nature of substituted nitroanilines, where an electron-donating group (like methoxy or amino) and an electron-withdrawing group (nitro) are attached to a π-conjugated system, is key to their NLO properties. researchgate.net
Theoretical studies on p-nitroaniline derivatives show that strong electron-donating groups like -OCH₃ and -NH₂ can redshift the absorption spectrum and reduce the HOMO-LUMO energy gap, indicating potential for optoelectronic applications. researchgate.net While research on this compound itself is limited in this context, studies on its isomer, 2-methoxy-4-nitroaniline, have shown its potential. Single crystals of 2-methoxy-4-nitroaniline have been grown and characterized for their optical properties, demonstrating their potential use in optical applications. researchgate.net The investigation of such materials is driven by the need for organic compounds that are low-cost, easy to design, and suitable for various optoelectronic devices. researchgate.net
Covalent functionalization is a method used to modify the surface of carbon materials like graphene and carbon nanotubes (CNTs), thereby altering their properties while retaining the bulk characteristics. mdpi.comresearchgate.net One of the most effective methods for this is through reactions with aromatic diazonium salts. researchgate.net These diazonium salts are typically generated in situ from primary aromatic amines, such as this compound. researchgate.netrsc.org
The process involves the diazotization of the amine, followed by the reduction of the resulting diazonium salt to generate an aryl radical. rsc.org This highly reactive radical then attacks the sp²-hybridized carbon atoms of the substrate, forming a stable, covalent C-C bond and grafting the functional organic molecule onto the surface. mdpi.comrsc.org This method allows for the attachment of substituted benzene (B151609) rings to carbon nanostructures, leading to improved solubility and a reduced tendency for aggregation. researchgate.net The functionalization of carbon powder with nitro-containing aryl groups has been demonstrated using this diazonium chemistry approach, confirming the covalent attachment of the modifying molecules. researchgate.net This strategy is valuable for creating advanced composite materials with tailored properties for various applications. mdpi.com
Utilization in Catalysis and Reaction Development
While not typically a catalyst itself, this compound and related nitroaromatic compounds serve as important substrates in the research and development of new catalytic systems. cymitquimica.com The reduction of toxic and environmentally persistent nitroaromatic compounds is a significant area of research. researchgate.netnih.gov The catalytic reduction of nitroanilines to their corresponding phenylenediamines is a key transformation, as the products are less toxic and are valuable industrial intermediates. researchgate.netnih.gov
Researchers develop and test novel catalysts, often based on metal nanoparticles, for their efficiency in these reduction reactions, using compounds like 2-nitroaniline (B44862) as a model substrate. researchgate.net The progress of these reactions is monitored to understand the kinetics and mechanism of the catalytic system. researchgate.net The presence of different functional groups on the aromatic ring, as in this compound, allows for the study of substituent effects on the catalytic process, aiding in the design of more efficient and selective catalysts. cymitquimica.com
Investigations into Biological and Pharmacological Research Applications of Derivatives
Design and Synthesis of Bioactive Derivatives
The strategic design and synthesis of novel molecules derived from 2-methoxy-6-nitroaniline have been a focal point of medicinal chemistry research. By introducing different functional groups and ring systems, researchers have successfully developed new chemical entities with tailored biological activities.
Development of Derivatives with Investigated Antimicrobial Properties
The quest for new antimicrobial agents has led researchers to explore derivatives of this compound. The presence of the nitro group, often associated with antibacterial properties, makes this class of compounds a promising area of investigation. For instance, the introduction of a bromine atom to the this compound scaffold has been shown to significantly enhance antimicrobial efficacy when compared to non-substituted analogs.
In one study, pleuromutilin (B8085454) derivatives incorporating a 2-methoxy-4-nitroaniline (B147289) side chain were synthesized and evaluated for their antibacterial activity. nih.gov Several of these new compounds demonstrated notable activity against Gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, compounds designated as A8a, A8b, A8c, and A8d showed superior antibacterial activity against MSSA and MRSA compared to the established antibiotic, tiamulin. nih.gov The time-kill kinetics of compound A8c against MRSA revealed a concentration-dependent inhibition of bacterial growth. nih.gov
Another line of research has focused on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. nih.gov By condensing 4-methoxybenzohydrazide with various aromatic acids, a series of 2,5-disubstituted-1,3,4-oxadiazoles were created. nih.gov Among these, derivatives containing a nitroaniline moiety, such as N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-nitroaniline (3h), exhibited significant antibacterial and antifungal activity. nih.gov
Furthermore, pyrimidine-1,3-oxazolidin-2-arylimino hybrids have been synthesized and screened for their antibacterial potential. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, with many showing moderate to good activity. nih.gov
The synthesis of new amide derivatives has also been explored as a route to potential antimicrobial agents. dergipark.org.tr While some of the synthesized amides from 4-nitroaniline (B120555) derivatives showed antimicrobial activity, others were inactive. dergipark.org.tr This highlights the importance of specific structural features in determining the biological activity of these compounds.
Table 1: Investigated Antimicrobial Activity of this compound Derivatives
| Derivative Class | Target Organisms | Key Findings |
|---|---|---|
| Pleuromutilin derivatives with 2-methoxy-4-nitroaniline side chains | Gram-positive bacteria (MSSA, MRSA) | Superior activity against MSSA and MRSA compared to tiamulin. nih.gov |
| 1,3,4-Oxadiazole derivatives | Bacteria and Fungi | Significant antibacterial and antifungal properties observed. nih.gov |
| Pyrimidine-1,3-oxazolidin-2-arylimino hybrids | Gram-positive and Gram-negative bacteria | Moderate to good activity against various pathogenic strains. nih.gov |
| Amide derivatives | Bacteria and Fungi | Some derivatives showed good antibacterial and antifungal activities. dergipark.org.tr |
Synthesis of Derivatives with Explored Anticancer Potential
The structural framework of this compound has also been utilized in the synthesis of compounds with potential anticancer activity. A study focusing on methoxy-substituted anilines revealed that compounds with similarities to 4-bromo-2-methoxy-6-nitroaniline (B1522470) demonstrated sub-micromolar cytotoxicity against human tumor cell lines. These compounds were found to interfere with microtubule polymerization.
In a different approach, 4-methoxy-2-nitroaniline (B140478) was used as a key intermediate in the synthesis of pyrimidinyl dihydroquinoxalinone derivatives. nih.govacs.org These compounds were designed as tubulin colchicine (B1669291) site-binding agents. Several of the synthesized analogues displayed potent anticancer activity against a variety of cancer cell lines, including melanoma, breast cancer, and lung cancer. nih.govacs.org They also showed significant improvements in metabolic stability and water solubility. acs.org In vivo studies with a paclitaxel-resistant melanoma xenograft model demonstrated that these analogues could strongly suppress both primary tumor growth and metastasis. acs.org
Researchers have also synthesized formazan (B1609692) derivatives starting from 4-methoxy-2-nitroaniline. easychair.orgaip.org The multi-step synthesis involved creating a Schiff base intermediate which was then reacted with various diazonium salts. easychair.orgaip.org The resulting formazan derivatives were then evaluated for their biological and potential anticancer activities. easychair.orgaip.org
Furthermore, a biologically active benzofuran (B130515) derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, was prepared and showed good cytotoxic activity against the HCT 116 cell line. researchgate.net Additionally, a Schiff base compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, synthesized from vanillin (B372448) and p-anisidin, was tested for its anticancer activity against T47D breast cancer cells and showed weak activity. researchgate.net
Role as Scaffolds and Precursors in Drug Discovery Research
The chemical structure of this compound and its close relatives serve as a versatile scaffold and precursor in the broader field of drug discovery. Its substituted aniline (B41778) backbone provides a foundation upon which more complex and biologically active molecules can be built.
For example, 4-methoxy-2-nitroaniline has been employed as a precursor in the multi-step synthesis of a novel class of tubulin-binding tumor-vascular disrupting agents. acs.org Similarly, it has been used in the synthesis of pyrimidine (B1678525) dihydroquinoxalinone derivatives with potent anticancer activity. nih.govacs.org The synthesis of various heterocyclic compounds, such as those containing a 1,3,4-oxadiazole ring system with demonstrated antimicrobial and anti-inflammatory properties, also utilizes nitroaniline derivatives as starting materials or key intermediates. nih.gov
The rhodanine (B49660) scaffold, a significant structure in medicinal chemistry, can be modified to produce compounds with a wide range of biological activities, and nitroaniline derivatives can be incorporated into these structures. researchgate.net Furthermore, this compound and its isomers are used in the synthesis of various other heterocyclic systems that are of interest in medicinal chemistry.
Computational Approaches to Biological Activity and Drug-likeness
In modern drug discovery, computational methods play a crucial role in predicting the potential of a molecule to become a successful drug. These in silico techniques are applied to derivatives of this compound to assess their likely biological behavior and drug-like properties before committing to extensive laboratory synthesis and testing.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties for Derivatives
ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. fiveable.me Computational models are used to estimate how a drug candidate will be absorbed, distributed throughout the body, metabolized, and ultimately excreted, as well as its potential for toxicity. fiveable.me
For derivatives of this compound, in silico ADMET prediction has been employed to evaluate their drug-likeness. dergipark.org.trmdpi.com For example, a study on a tetrahydrothienopyridine derivative used ADMET prediction to assess its properties and found that it complied with Lipinski's and Pfizer's rule of five, suggesting good oral availability. mdpi.com Another study on novel derivatives of N-(Acetylphenyl)-N-Ferrocenylmethyl-nitroaniline used ADMET and toxicity assessments to provide insights into their pharmacological potential. researchgate.net
Web-based tools like admetSAR are utilized to predict various physicochemical properties and biological effects of molecules based on their chemical structure. mdpi.com These tools can forecast properties relevant to aquatic toxicity, which is an important environmental consideration. mdpi.com The ADMETLab 2.0 software is another tool used to calculate properties like aqueous solubility. mdpi.com
In a study of nih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazolines, the ADMET profiles of the most active compounds were calculated and showed very good in silico predicted properties, with none of the derivatives violating Lipinski's rules. nih.gov Similarly, for sulfonamide derivatives, in silico molecular properties, drug-likeness, and ADMET prediction were performed on the most potent compounds to guide further development. nih.gov
Table 2: Common In Silico ADMET Prediction Parameters
| Parameter | Description | Importance in Drug Discovery |
|---|---|---|
| Absorption | Prediction of oral absorption and bioavailability. | Determines if a drug can be effectively administered orally. |
| Distribution | Prediction of how a drug is distributed in the body's tissues. | Influences the drug's efficacy and potential side effects. |
| Metabolism | Prediction of how the body breaks down the drug. | Affects the drug's duration of action and potential for drug-drug interactions. |
| Excretion | Prediction of how the drug is eliminated from the body. | Determines the dosing frequency. |
| Toxicity | Prediction of potential adverse effects. | Crucial for ensuring the safety of a drug candidate. |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivative Libraries
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable tools for predicting the activity of untested chemicals and for guiding the design of more potent analogs. researchgate.net
QSAR studies have been applied to various classes of compounds, including those related to nitroanilines, to understand the structural features that are important for their biological activity. nih.govwho.int For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop models that correlate the minimum inhibitory concentration (MIC) values of nitrofuranylamide and related aromatic compounds against Mycobacterium tuberculosis with their molecular structures. nih.gov
In a study of nitazoxanide-based analogues, QSAR was used to establish a relationship between the physicochemical parameters of the compounds and their antibacterial activity against Clostridium difficile. who.int The study found that the antibacterial activity could be improved by modifying specific molecular descriptors. who.int
QSAR models have also been developed for the toxicity of nitrobenzene (B124822) derivatives, using quantum molecular descriptors. dergipark.org.tr These models help in understanding how the chemical structure relates to the toxicology of these compounds. dergipark.org.tr Furthermore, QSAR has been applied to a series of diarylaniline derivatives to predict their anti-HIV-1 biological activity. chemmethod.com
The development of robust QSAR models for derivatives of this compound can accelerate the discovery of new drug candidates by allowing for the virtual screening of large libraries of compounds and prioritizing those with the highest predicted activity for synthesis and experimental testing. researchgate.net
Environmental Aspects and Green Chemistry in Research
Research on Degradation Pathways of Nitroanilines in Environmental Contexts
Nitroaromatic compounds, including nitroanilines, can enter the environment through industrial discharge and agricultural runoff. magtech.com.cnresearchgate.net Their persistence and potential toxicity necessitate a thorough understanding of their fate and degradation pathways. researchgate.net Research has focused on several key degradation mechanisms: microbial breakdown, photodegradation, and advanced oxidation processes.
Microbial Degradation: Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to initial oxidative attacks favored for many aromatic hydrocarbons. researchgate.netresearchgate.net Consequently, reductive pathways are common.
Anaerobic Degradation: Under anaerobic conditions, bacteria often reduce the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov For instance, species of Desulfovibrio can utilize nitroaromatic compounds as a nitrogen source. nih.gov
Aerobic Degradation: Aerobic bacteria have developed several strategies to break down nitroaromatics. nih.gov Some bacteria can remove the nitro group as nitrite (B80452) through the action of monooxygenase or dioxygenase enzymes. nih.gov Others first reduce the nitro group to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, priming the aromatic ring for fission. nih.gov For example, a Pseudomonas species was shown to completely degrade 4-nitroaniline (B120555) to carbon dioxide. taylorfrancis.com Fungi, such as Phanerochaete chrysosporium, are also capable of mineralizing various nitroaromatic compounds. nih.gov
Photodegradation: Sunlight can play a significant role in the transformation of nitroanilines in aquatic environments. scispace.com The photodegradation of 2,6-dichloro-4-nitroaniline (B1670479) (DCNA) has been studied in various water matrices, showing that photonucleophilic substitution of the nitro group by a hydroxyl group is a common pathway. scispace.com Research on insensitive munitions constituents like 2,4-dinitroanisole (B92663) (DNAN) revealed the formation of several photolytic products, including isomers of the target compound such as 4-methoxy-3-nitroaniline (B184566) and 2-methoxy-5-nitroaniline (B165355). nih.gov The primary photodegradation pathways for DNAN are outlined in the study. nih.gov
Studies on various nitroaniline isomers (ortho, meta, and para) using photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) have demonstrated their degradation under UV light. edi-info.ir The degradation rates are influenced by factors such as pH, catalyst loading, and the presence of other substances in the water. edi-info.irresearchgate.net The kinetics of these reactions often follow the Langmuir-Hinshelwood model. edi-info.ir
Table 1: Examples of Nitroaniline Degradation Pathways and Products
| Compound | Degradation Method | Key Intermediates/Products | Reference(s) |
| 4-Nitroaniline | Biological (Pseudomonas sp.) | Carbon Dioxide (complete mineralization) | taylorfrancis.com |
| 4-Nitroaniline | Photo-Fenton & TiO₂-UV | Nitrobenzene (B124822), p-Benzoquinone, Hydroquinone, Oxalic Acid, Resorcinol | taylorfrancis.com |
| 2,4-Dinitroanisole (DNAN) | Photolysis (Sunlight) | 4-Methoxy-3-nitroaniline, 2-Methoxy-5-nitroaniline, 2,4-Dinitrophenol | nih.gov |
| 2,6-Dichloro-4-nitroaniline (DCNA) | Photolysis | Photonucleophilic substitution products (e.g., hydroxylated derivatives) | scispace.com |
| p-Nitroaniline (PNA) | Photocatalysis (H₃PW₁₂O₄₀/TiO₂) | 4-Aminophenol, Phenol (B47542), Hydroquinone, 4-Benzoquinone | scientific.net |
Development of Environmentally Benign Synthetic Methods
Traditional methods for synthesizing nitroanilines can involve harsh conditions and the use of hazardous reagents. Green chemistry principles aim to develop alternative synthetic routes that are safer, more efficient, and less harmful to the environment. rsc.org
One approach focuses on the selective monoreduction of dinitroaromatic compounds. An efficient method has been reported for this transformation using carbon monoxide and water (CO/H₂O) in the presence of a selenium catalyst at atmospheric pressure, which offers high selectivity without affecting other reducible functional groups. oup.com
Another green strategy involves transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. rsc.org An iron-catalyzed transfer hydrogenative condensation process has been developed to synthesize quinoxalines from 2-nitroanilines and vicinal diols. In this process, the alcohol serves as the hydrogen donor, and the nitroarene acts as the hydrogen acceptor, with water being the only byproduct. rsc.org
Microwave-assisted synthesis represents another environmentally friendly approach. A two-step synthesis of imidazo[4,5,1-ij]quinolines starts from commercially available o-nitroanilines. This method features short reaction times, energy efficiency, and the use of a reusable eutectic solvent. rsc.org
For the synthesis of specific isomers, patents describe methods aimed at improving environmental performance. A preparation method for 4-methoxy-2-nitroaniline (B140478) is described that involves a nitration reaction with high selectivity, which is claimed to reduce waste discharge and production costs. patsnap.comgoogle.com A synthesis for 2-Methoxy-6-nitroaniline itself has been documented starting from 2-amino-3-nitrophenol (B1277897) and methyl iodide. prepchem.com While effective, the use of reagents like methyl iodide is an area for potential green chemistry improvements.
Table 2: Comparison of Synthetic Methodologies for Nitroanilines and Derivatives
| Method | Key Features | Advantages | Compound Class | Reference(s) |
| Catalytic Monoreduction | Selenium catalyst, CO/H₂O | High selectivity, atmospheric pressure, avoids hazardous reducing agents | Nitroanilines | oup.com |
| Transfer Hydrogenation | Iron catalyst, alcohol as H-donor | Avoids external H₂ gas, water is the only byproduct, uses non-precious metal | Quinoxalines from 2-nitroanilines | rsc.org |
| Microwave-Assisted Synthesis | Reusable eutectic solvent, microwave irradiation | Short reaction times, energy efficient, simple work-up | Imidazo[4,5,1-ij]quinolines from o-nitroanilines | rsc.org |
| Improved Nitration/Hydrolysis | High selectivity nitration | Reduced waste, higher purity and yield | 4-Methoxy-2-nitroaniline | patsnap.comgoogle.com |
Methodological Research in Contaminant Remediation for Related Compounds
When contamination of soil and groundwater with nitroanilines occurs, effective remediation strategies are crucial. nih.gov Research has explored physical, chemical, and biological methods to remove these pollutants from the environment.
Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading persistent organic pollutants by generating powerful oxidizing agents, such as hydroxyl radicals (•OH). nih.govmdpi.com
Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) and the solar photo-Fenton process have been successfully used to degrade p-nitroaniline (PNA). researchgate.net The solar-assisted process offers higher oxidation power and can operate over a wider pH range. researchgate.net Under optimal conditions, over 98% degradation of PNA was achieved within 30 minutes. researchgate.net
Photocatalysis: Semiconductor photocatalysis, often using TiO₂, is a well-studied AOP for water treatment. iwaponline.com The photocatalytic degradation of various nitroanilines has been shown to be effective, mineralizing the organic compounds into less harmful substances like CO₂ and H₂O. edi-info.irmdpi.com
Persulfate-Based Processes: Sulfate radicals (SO₄•⁻), generated by activating persulfate with magnetic iron oxide nanoparticles, have also proven effective in degrading recalcitrant contaminants like p-nitroaniline. nih.gov
Sorption and Leaching: For contaminated soil, physical removal methods are often employed.
Sorption: Magnetic biochar (MBC) has been investigated as a low-cost adsorbent for removing contaminants like 4-nitroaniline from water. This method combines adsorption with the ease of magnetic separation for removal. researchgate.net
Soil Washing: A field study on a site contaminated with 4-methoxy-2-nitroaniline demonstrated the use of soil washing. mdpi.com Alcohol-based eluents were tested, with n-propanol found to be the most effective at leaching the contaminant from the aquifer medium. The study determined optimal conditions for elution, including liquid-to-solid ratio, pH, and eluent concentration. mdpi.com
Bioremediation and Phytoremediation: These methods use living organisms to clean up contaminated sites.
Bioremediation: This strategy involves stimulating indigenous microbial populations (biostimulation) to degrade pollutants. nih.gov It is considered an attractive alternative to excavation due to its lower cost and reduced site disruption. nih.gov
Phytoremediation: This technique uses plants to remove, degrade, or stabilize contaminants in soil and water. epa.gov While not specific to this compound, it is a recognized remediation strategy for sites contaminated with various organic and inorganic pollutants. epa.gov
Table 3: Overview of Remediation Technologies for Nitroaniline Contamination
| Technology | Mechanism | Target Compound(s) | Key Findings | Reference(s) |
| Solar Photo-Fenton | Advanced Oxidation (•OH radicals) | p-Nitroaniline | >98% degradation in 30 min under optimal conditions. | researchgate.net |
| Photocatalysis | Advanced Oxidation (e.g., TiO₂) | o-, m-, p-Nitroaniline | Effective degradation; kinetics depend on pH and catalyst load. | edi-info.irresearchgate.net |
| Soil Washing | Leaching with Eluents | 4-Methoxy-2-nitroaniline | n-propanol was the most effective eluting agent. | mdpi.com |
| Adsorption | Sorption onto Magnetic Biochar | 4-Nitroaniline | Effective for removal from aqueous solutions. | researchgate.net |
| Bioremediation | Microbial Degradation | General Nitroaromatics | Relies on indigenous microorganisms to break down pollutants in situ. | nih.gov |
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Methodologies and Reactivity Patterns
Future research into 2-Methoxy-6-nitroaniline should prioritize the development of more efficient, sustainable, and versatile synthetic routes. While established methods, such as the methylation of 2-amino-3-nitrophenol (B1277897) with methyl iodide, provide a direct pathway to the compound, there is room for significant improvement. prepchem.com The exploration of greener solvents and catalysts, as well as the optimization of reaction conditions to enhance yield and purity, are crucial next steps.
A promising avenue for innovation lies in the adoption of continuous flow reactor technology for the synthesis of nitroaniline derivatives. google.com This approach offers precise control over reaction parameters, leading to improved safety, higher yields, and reduced generation of isomeric byproducts. google.com Investigating the applicability of flow chemistry to the synthesis of this compound could represent a significant advancement over traditional batch processing.
Furthermore, a systematic investigation of the reactivity patterns of this compound is warranted. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, along with the reactive amino group, suggests a rich and complex chemical profile. cymitquimica.com Key areas for future study include:
Reduction of the nitro group: Exploring selective reduction methods to yield 2-methoxybenzene-1,6-diamine, a potentially valuable building block for heterocyclic compounds and polymers.
Reactions of the amino group: Investigating diazotization reactions to form diazonium salts, which can serve as precursors to a wide array of functionalized derivatives and azo dyes. smolecule.com
Nucleophilic aromatic substitution: Probing the potential for displacing the nitro or methoxy groups under specific conditions to introduce new functionalities.
Integration of Advanced Computational Techniques for Rational Design
The integration of advanced computational techniques is poised to revolutionize the study of this compound and its derivatives. Computational chemistry offers powerful tools for predicting molecular properties and guiding the rational design of new materials and molecules with tailored functionalities. researchgate.net Future research should leverage these techniques to:
Perform Density Functional Theory (DFT) calculations: To elucidate the electronic structure, molecular geometry, vibrational frequencies, and spectroscopic properties of this compound. Such studies, which have been conducted on its isomers, can provide deep insights into its reactivity and intermolecular interactions. researchgate.net
Conduct molecular docking studies: To explore the potential of this compound derivatives as ligands for biological targets. By simulating the binding of these compounds to the active sites of proteins, researchers can identify promising candidates for pharmaceutical development. unimi.it
Utilize Hirshfeld surface analysis: To visualize and quantify intermolecular interactions in the solid state, which is crucial for understanding crystal packing and designing materials with specific physical properties, such as nonlinear optical (NLO) materials. researchgate.net
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound, minimizing the need for extensive trial-and-error synthesis. unimi.it
Expansion of Multidisciplinary Research Collaborations
The full potential of this compound can only be unlocked through the expansion of multidisciplinary research collaborations. The complex interplay of its chemical, physical, and potentially biological properties necessitates a holistic approach that integrates expertise from various scientific fields. Future progress will depend on fostering collaborations between:
Synthetic Organic Chemists: To devise novel and efficient synthetic routes and to prepare a diverse library of derivatives for further investigation.
Computational and Theoretical Chemists: To provide theoretical insights into the molecular properties and reactivity of the compound, guiding experimental efforts. unimi.it
Materials Scientists and Engineers: To explore the incorporation of this compound and its derivatives into advanced materials, such as polymers and nanocrystals, for applications in electronics and optics. bohrium.comwalshmedicalmedia.com
Pharmacologists and Biologists: To evaluate the biological activity of newly synthesized derivatives for potential applications in medicine and agriculture. ontosight.ai
Such collaborative efforts are essential for translating fundamental research into tangible technological advancements and for addressing complex scientific challenges from multiple perspectives. lut.fi
Potential for Innovative Applications in Emerging Fields
While nitroanilines have traditionally been used as intermediates in the synthesis of dyes, pigments, and agrochemicals, future research should focus on the potential for this compound to contribute to more innovative and emerging fields. cymitquimica.comglobalgrowthinsights.com The unique substitution pattern of this compound may impart novel properties that make it suitable for a range of advanced applications.
One of the most promising areas is in the field of materials science , particularly for nonlinear optical (NLO) applications . Nitroaniline derivatives are known to exhibit significant NLO properties, which are crucial for technologies such as optical data storage, telecommunications, and frequency conversion. bohrium.com The specific arrangement of electron-donating and electron-withdrawing groups in this compound could lead to a large molecular hyperpolarizability, a key determinant of NLO activity. Future research should involve the synthesis of high-purity single crystals of this compound and the characterization of their NLO properties. usq.edu.au
Another potential application is in the development of advanced functional materials . The incorporation of this compound into polymer matrices could lead to materials with unique piezoelectric or electro-optic properties. bohrium.com Furthermore, its derivatives could be explored as components of:
Pharmaceuticals: As a scaffold for the synthesis of new therapeutic agents. ontosight.ai
Sensors: For the detection of specific analytes through changes in optical or electronic properties.
Energetic materials: Given the presence of the nitro group, its potential in this area could be explored, with appropriate safety considerations. ontosight.ai
A thorough investigation into these and other emerging fields will be crucial for realizing the full innovative potential of this compound.
Q & A
Q. What are the key considerations for synthesizing 2-Methoxy-6-nitroaniline with high purity?
Answer: The synthesis of this compound typically involves nitration of a methoxyaniline precursor. Key considerations include:
- Regioselectivity : Nitration must target the para position relative to the methoxy group. Use controlled reaction conditions (e.g., mixed acid systems at low temperatures) to minimize ortho/meta byproducts .
- Green Chemistry : Substitute traditional nitrating agents (e.g., HNO₃/H₂SO₄) with milder alternatives (e.g., acetyl nitrate) to reduce hazardous waste and improve safety .
- Purification : Recrystallization in ethanol or methanol can isolate the product from isomeric impurities (e.g., 4-methoxy-2-nitroaniline) .
Q. Table 1: Common Byproducts in Nitration Reactions
| Byproduct | Distinguishing Feature (NMR δ, ppm) | Reference |
|---|---|---|
| 4-Methoxy-2-nitroaniline | Aromatic H at δ 7.8 (singlet) | |
| 6-Methoxy-2-nitroaniline | NH₂ proton at δ 6.2 (broad) |
Q. How can this compound be characterized using spectroscopic methods?
Answer: A combination of spectroscopic techniques ensures accurate identification:
Q. What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical splash goggles. Use NIOSH-approved respirators if aerosolized .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of nitroaromatic vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent contamination .
Advanced Research Questions
Q. How can crystallographic data contradictions in this compound structures be resolved?
Answer:
- Refinement Software : Use SHELXL for small-molecule refinement, especially for high-resolution data. Validate hydrogen bonding networks using SHELXPRO .
- Twinned Data : Apply twin-law corrections in SHELXL for overlapping diffraction patterns. Compare residual factors (R1/wR2) across multiple models .
- Cross-Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve positional ambiguities .
Q. How can regioselectivity be optimized in the nitration of methoxyaniline precursors?
Answer:
- Directed Nitration : Introduce steric hindrance (e.g., bulky protecting groups on NH₂) to direct nitration to the desired position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group electrophilicity, improving para selectivity .
- Catalysis : Use zeolites or ionic liquids to stabilize transition states and reduce side reactions .
Q. Table 2: Solvent Impact on Regioselectivity
| Solvent | Para:Ortho Ratio | Reference |
|---|---|---|
| H₂SO₄ | 3:1 | |
| Acetic Acid | 5:1 | |
| DMF | 8:1 |
Q. What advanced analytical techniques differentiate isomeric impurities in this compound?
Answer:
- HPLC-MS : Use a C18 column with a methanol/water gradient. Isomers show distinct retention times (e.g., this compound elutes at 8.2 min vs. 7.5 min for 4-methoxy-2-nitroaniline) .
- X-ray Crystallography : Resolve positional ambiguities via unit-cell parameter comparisons with reference data (e.g., CCDC entries) .
- Solid-State NMR : ¹⁵N NMR distinguishes nitro-group environments (δ −200 to −300 ppm for para vs. meta isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
